3,4-dimethyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide
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Overview
Description
3,4-DIMETHYL-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZENE-1-SULFONAMIDE is a complex organic compound that features a combination of several heterocyclic structures, including thiophene, triazole, and thiazole These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DIMETHYL-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZENE-1-SULFONAMIDE involves multiple steps, starting with the preparation of the thiophene, triazole, and thiazole intermediates. These intermediates are then coupled through a series of condensation and cyclization reactions. Common reagents used in these reactions include sulfur, α-methylene carbonyl compounds, and α-cyano esters . The reaction conditions typically involve the use of catalysts such as phosphorus pentasulfide and transition metals to facilitate the formation of the heterocyclic rings .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
3,4-DIMETHYL-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZENE-1-SULFONAMIDE can undergo various types of chemical reactions, including:
Oxidation: The thiophene and thiazole rings can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form corresponding thiols and amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the triazole ring can produce triazole amine derivatives .
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: It can serve as a probe to study the interactions of heterocyclic compounds with biological macromolecules.
Industry: It can be used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3,4-DIMETHYL-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZENE-1-SULFONAMIDE likely involves interactions with various molecular targets, including enzymes and receptors. The compound’s heterocyclic structures can bind to active sites of enzymes, inhibiting their activity and leading to therapeutic effects. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as suprofen and articaine, which contain thiophene rings, exhibit anti-inflammatory and anesthetic properties.
Triazole Derivatives: Compounds like fluconazole and itraconazole, which contain triazole rings, are known for their antifungal activities.
Thiazole Derivatives: Compounds such as thiamine and ritonavir, which contain thiazole rings, have vitamin and antiviral properties.
Properties
Molecular Formula |
C18H18N4O2S3 |
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Molecular Weight |
418.6 g/mol |
IUPAC Name |
3,4-dimethyl-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C18H18N4O2S3/c1-12-5-6-15(10-13(12)2)27(23,24)19-8-7-14-11-26-18-20-17(21-22(14)18)16-4-3-9-25-16/h3-6,9-11,19H,7-8H2,1-2H3 |
InChI Key |
UNQPNKKSIMCNFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CS4)C |
Origin of Product |
United States |
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